molecular formula C8H8Cl2O2 B12099183 2,4-Dichloro-1-(methoxymethoxy)benzene CAS No. 827-74-7

2,4-Dichloro-1-(methoxymethoxy)benzene

Cat. No.: B12099183
CAS No.: 827-74-7
M. Wt: 207.05 g/mol
InChI Key: HFNATZFTHSSBOU-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(methoxymethoxy)benzene: is an organic compound with the molecular formula C8H8Cl2O2 and a molar mass of 207.05 g/mol . It is also known by other names such as 2,4-Dichloroanisole and 1,5-Dichloro-2-methoxybenzene . This compound is characterized by the presence of two chlorine atoms and a methoxymethoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-(methoxymethoxy)benzene typically involves the chlorination of anisole derivatives. One common method is the electrophilic aromatic substitution reaction where anisole is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the 2 and 4 positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

2,4-Dichloro-1-(methoxymethoxy)benzene is an organic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its biological activity is primarily linked to its interactions with cellular targets, influencing a range of biological processes. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C9H10Cl2O2
  • Molecular Weight : 221.08 g/mol
  • CAS Number : 827-74-7

Biological Activity Overview

The biological activity of this compound includes antibacterial, antifungal, and potential anticancer properties. The compound's efficacy varies depending on the target organism and concentration used.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria.

Table 1: Antibacterial Activity Against Common Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae50 µg/mL19

These results suggest that the compound can be compared favorably to standard antibiotics like ceftriaxone in terms of effectiveness against these pathogens .

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against certain strains of fungi. In vitro studies have shown varying degrees of effectiveness, indicating potential for therapeutic applications in treating fungal infections.

Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Effectiveness Compared to Doxorubicin
MCF-712.41Moderate
HepG29.71High
HCT-1162.29Very High
PC37.36High

The compound exhibited significant cytotoxicity against the HCT-116 cell line, suggesting a mechanism that may involve apoptosis induction .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its interactions with cellular components disrupt normal cellular functions, leading to cell death in pathogenic organisms and cancer cells alike.

Case Studies

A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a marked increase in lactate dehydrogenase (LDH) levels in treated cells compared to controls, suggesting significant cytotoxicity and potential for therapeutic application .

Another case study focused on its antibacterial efficacy against multi-drug resistant strains, highlighting its relevance in the context of increasing antibiotic resistance .

Properties

CAS No.

827-74-7

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

2,4-dichloro-1-(methoxymethoxy)benzene

InChI

InChI=1S/C8H8Cl2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3

InChI Key

HFNATZFTHSSBOU-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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